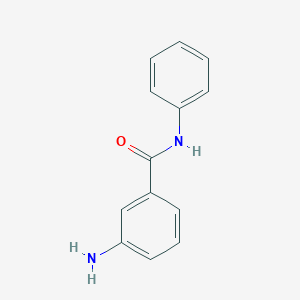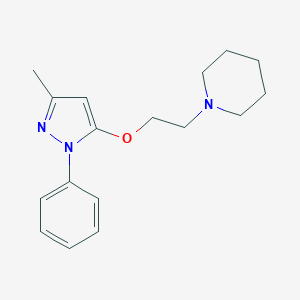
Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)- is not fully understood. However, it has been proposed that this compound may act by inhibiting specific enzymes and proteins, leading to its anti-inflammatory, anti-cancer, and anti-diabetic effects.
Biochemische Und Physiologische Effekte
Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of specific enzymes and proteins, including cyclooxygenase-2 (COX-2) and protein kinase C (PKC). In vivo studies have shown that this compound can reduce inflammation, inhibit tumor growth, and improve glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)- has several advantages and limitations for laboratory experiments. One advantage is that it can be synthesized using a specific method that yields high purity and high yields of the compound. Another advantage is that it has potential applications in various fields of scientific research. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Zukünftige Richtungen
For the study of this compound include further investigation of its mechanism of action, its potential as a drug target, optimization of the synthesis method, and determination of its safety for use in humans.
Synthesemethoden
Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)- is synthesized using a specific method that involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 2-(piperidin-1-yl) ethanol in the presence of a catalyst. This method has been optimized to obtain high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)- has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent, anti-cancer agent, and anti-diabetic agent. In biochemistry, it has been studied for its interaction with various enzymes and proteins. In pharmacology, it has been studied for its potential as a drug target and for its pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
15083-51-9 |
|---|---|
Produktname |
Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)- |
Molekularformel |
C17H23N3O |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
1-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]piperidine |
InChI |
InChI=1S/C17H23N3O/c1-15-14-17(20(18-15)16-8-4-2-5-9-16)21-13-12-19-10-6-3-7-11-19/h2,4-5,8-9,14H,3,6-7,10-13H2,1H3 |
InChI-Schlüssel |
SRKDLWGVBSCQEF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCN2CCCCC2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(=C1)OCCN2CCCCC2)C3=CC=CC=C3 |
Andere CAS-Nummern |
15083-51-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



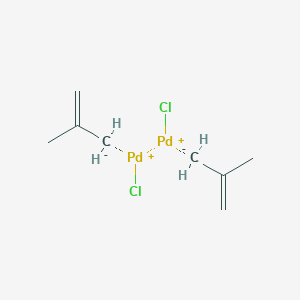

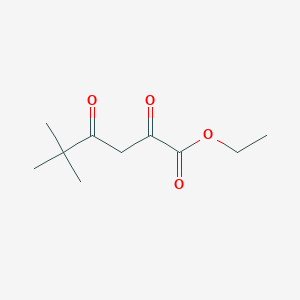
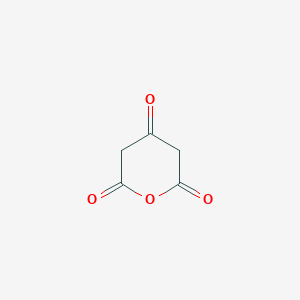
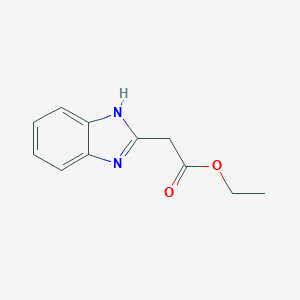


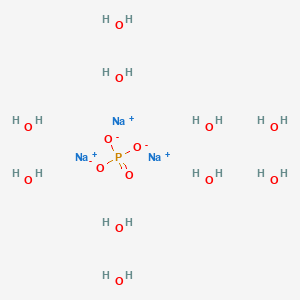
![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)

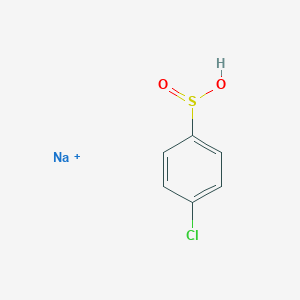
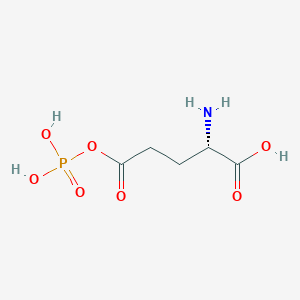
![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)
